tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1228665-81-3
VCID: VC3372116
InChI: InChI=1S/C19H28IN3O3/c1-19(2,3)26-18(24)23-11-8-14(12-23)13-25-17-15(20)6-7-16(21-17)22-9-4-5-10-22/h6-7,14H,4-5,8-13H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(C1)COC2=C(C=CC(=N2)N3CCCC3)I
Molecular Formula: C19H28IN3O3
Molecular Weight: 473.3 g/mol

tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

CAS No.: 1228665-81-3

Cat. No.: VC3372116

Molecular Formula: C19H28IN3O3

Molecular Weight: 473.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate - 1228665-81-3

Specification

CAS No. 1228665-81-3
Molecular Formula C19H28IN3O3
Molecular Weight 473.3 g/mol
IUPAC Name tert-butyl 3-[(3-iodo-6-pyrrolidin-1-ylpyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C19H28IN3O3/c1-19(2,3)26-18(24)23-11-8-14(12-23)13-25-17-15(20)6-7-16(21-17)22-9-4-5-10-22/h6-7,14H,4-5,8-13H2,1-3H3
Standard InChI Key NUJZKSAADNTCNA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C1)COC2=C(C=CC(=N2)N3CCCC3)I
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)COC2=C(C=CC(=N2)N3CCCC3)I

Introduction

Chemical Identity and Structure

Chemical Identification

Physical Properties

Solubility and Physical Data

Based on its structural features, tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate would be expected to demonstrate particular solubility characteristics. The presence of both polar functional groups (including the pyridine ring, ether linkage, and carbamate group) and nonpolar elements (such as the tert-butyl group and pyrrolidine rings) suggests amphiphilic properties. This balance typically confers solubility in moderately polar organic solvents like dichloromethane, chloroform, tetrahydrofuran, and acetonitrile, with limited solubility in highly polar solvents like water or highly nonpolar solvents like hexanes .

The compound's physical properties can be summarized in the following table, based on available data:

PropertyValueNotes
Molecular FormulaC19H28IN3O3Contains carbon, hydrogen, iodine, nitrogen, and oxygen
Molecular Weight473.35 g/molCalculated based on atomic weights
AppearanceNot specifiedLikely a solid or viscous oil based on structure
Storage ConditionsCool, dry placeRecommended for long-term stability
Purity≥95%Typical commercial specification
CAS Number1228665-81-3Registry identifier
Hazard Class6.1 (Poison)Transport classification

Synthesis Methods

Retrosynthetic Analysis

Comparison with Related Compounds

Structural Analogs

tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate belongs to a broader family of pyridine derivatives with diverse substitution patterns. Structural analogs might include compounds with variations in:

  • The halogen substituent (replacing iodine with bromine, chlorine, or fluorine)

  • The pyrrolidine substituent (replacing with piperidine, morpholine, or other cyclic amines)

  • The linking group between the pyridine and the second pyrrolidine (changing the -OCH2- linker to direct C-C bonds or extended chains)

  • The protecting group on the pyrrolidine nitrogen (substituting the Boc group with other carbamates like Cbz or Fmoc, or different protecting groups altogether)

These structural variations would create a family of compounds with potentially different reactivity patterns, physical properties, and biological activities. The systematic exploration of such structure-activity relationships is a common approach in medicinal chemistry for optimizing desired properties while minimizing undesirable characteristics .

Functional Comparison

When comparing tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate with related compounds, several functional aspects merit consideration. The presence of the iodine substituent differentiates this compound from non-halogenated analogs, providing enhanced reactivity for certain transformations while potentially increasing metabolic liability in biological systems. The pyrrolidine substituent at the 6-position of the pyridine creates a specific electronic environment that influences the reactivity of neighboring positions .

The Boc-protected pyrrolidine represents a common structural motif in medicinal chemistry, often used to modulate the basicity of nitrogen atoms and control their interaction with biological targets. Compounds featuring this group typically demonstrate distinct pharmacokinetic profiles compared to their unprotected counterparts, though the Boc group itself is generally considered a synthetic intermediate rather than a feature of final therapeutic agents due to its instability under physiological conditions .

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